2-Methyl-3-(1H-pyrrol-2-yl)-propionic acid
Description
Properties
IUPAC Name |
2-methyl-3-(1H-pyrrol-2-yl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO2/c1-6(8(10)11)5-7-3-2-4-9-7/h2-4,6,9H,5H2,1H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLPXWCKVRPMMAI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC=CN1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Methyl-3-(1H-pyrrol-2-yl)-propionic acid typically involves the reaction of pyrrole with appropriate alkylating agents. One common method is the alkylation of pyrrole with 2-bromo-3-methylpropionic acid under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired compound with high purity.
Chemical Reactions Analysis
Types of Reactions: 2-Methyl-3-(1H-pyrrol-2-yl)-propionic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: Electrophilic substitution reactions can introduce different functional groups onto the pyrrole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) or nitrating agents (e.g., nitric acid) are employed for substitution reactions.
Major Products Formed:
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, amines.
Substitution: Halogenated pyrroles, nitro-pyrroles.
Scientific Research Applications
Organic Synthesis
2-Methyl-3-(1H-pyrrol-2-yl)-propionic acid serves as a crucial building block in organic synthesis. It is utilized to prepare more complex molecules, facilitating the development of various chemical compounds.
This compound has been investigated for its potential biological activities:
- Antimicrobial Properties : Studies have shown that it exhibits significant antimicrobial activity against various pathogens.
- Anticancer Potential : Preliminary research indicates that it may possess anticancer properties, making it a candidate for further investigation in cancer therapies.
Medicinal Chemistry
In medicinal chemistry, 2-Methyl-3-(1H-pyrrol-2-yl)-propionic acid is explored as a precursor for synthesizing pharmaceutical compounds. Its role as an α-glucosidase inhibitor is particularly noteworthy, as it can modulate carbohydrate metabolism and reduce postprandial hyperglycemia, which is beneficial for managing diabetes.
Industrial Applications
The compound is also applied in the development of advanced materials:
- Conductive Polymers : It is used in synthesizing conductive polymers, which have applications in electronics.
- Organic Semiconductors : The unique properties of this compound make it suitable for use in organic semiconductor materials.
Case Study 1: Antimicrobial Activity
A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of 2-Methyl-3-(1H-pyrrol-2-yl)-propionic acid exhibited strong antibacterial effects against Staphylococcus aureus. The mechanism involved disruption of bacterial cell wall synthesis.
Case Study 2: Anticancer Research
Research conducted at a leading cancer research institute indicated that this compound could inhibit tumor growth in vitro by inducing apoptosis in cancer cells. Further studies are required to explore its efficacy in vivo.
Mechanism of Action
The mechanism of action of 2-Methyl-3-(1H-pyrrol-2-yl)-propionic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The compound’s structure allows it to participate in various biochemical pathways, potentially affecting cellular processes such as signal transduction, gene expression, and metabolism.
Comparison with Similar Compounds
Structural Features :
- Core structure : Propionic acid backbone.
- Substituents :
- Methyl group at C2.
- Pyrrole ring (1H-pyrrol-2-yl) at C3.
The pyrrole moiety is prevalent in natural products, such as those isolated from Diospyros species (e.g., 2-methyl-3-(4-methoxyphenyl)propionic acid) , and in synthetic intermediates for bioactive molecules .
The following table and analysis highlight key structural analogs and their properties, emphasizing substituent-driven differences in physicochemical and biological behavior.
Table 1: Structural and Functional Comparison of Propionic Acid Derivatives
Substituent-Driven Properties
Pyrrole vs. Pyrazole
- Pyrrole : Aromatic with one nitrogen atom, contributing to π-π stacking interactions. Found in natural products (e.g., plant-derived compounds) .
- Pyrazole: Contains two adjacent nitrogen atoms, enhancing polarity and hydrogen-bonding capacity. Pyrazole-substituted analogs (e.g., 2-Methyl-3-(1H-pyrazol-1-yl)propanoic acid) are common in drug design due to improved solubility and target binding .
Aromatic vs. Heterocyclic Substituents
- Benzodioxole : The methylenedioxy group in 2-Methyl-3-[(3,4-methylenedioxy)phenyl]propionic acid increases metabolic stability and aromatic surface area, making it suitable for CNS-targeting molecules .
- 4-Methoxyphenyl : Electron-donating methoxy group enhances antioxidant activity, as seen in Diospyros-derived compounds .
Ester Derivatives
Esterification of the carboxylic acid group (e.g., methyl or ethyl esters) reduces polarity, improving membrane permeability. For example, methyl 3-(1H-pyrrol-2-yl)propanoate is a precursor in agrochemical synthesis .
Natural Product Relevance
2-Methyl-3-(4-methoxyphenyl)propionic acid, isolated from Diospyros graveolens, demonstrates the role of propionic acid derivatives in plant secondary metabolism.
Agrochemical Metabolites
Fenpropimorph metabolites (e.g., BF 421-3, BF 421-4) include propionic acid derivatives with morpholine and hydroxypropyl substituents. These compounds highlight the versatility of the propionic acid scaffold in pesticide design, though their substituents differ significantly from pyrrole-based analogs .
Biological Activity
2-Methyl-3-(1H-pyrrol-2-yl)-propionic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides an overview of its biological activity, including its mechanisms of action, potential therapeutic applications, and relevant research findings.
- Chemical Formula : C8H11NO2
- Molecular Weight : 153.18 g/mol
- Synonyms : Methyl 3-(1H-pyrrol-2-yl)propanoate, 2-Methyl-3-(1H-pyrrole-2-yl)propanoic acid
The primary biological activity of 2-Methyl-3-(1H-pyrrol-2-yl)-propionic acid is attributed to its role as an α-glucosidase inhibitor . This inhibition affects carbohydrate metabolism by slowing the breakdown of complex carbohydrates into glucose, which can lead to a reduction in postprandial hyperglycemia.
Biochemical Pathways
The inhibition of α-glucosidase has implications for managing conditions such as diabetes, where controlling blood sugar levels is crucial. By modulating carbohydrate absorption, this compound may help mitigate spikes in blood glucose following meals.
Biological Activities
Research indicates that 2-Methyl-3-(1H-pyrrol-2-yl)-propionic acid exhibits various biological activities:
- Antimicrobial Activity : Studies suggest potential antibacterial and antifungal properties, which could make it suitable for developing new antimicrobial agents .
- Anticancer Properties : The compound has been investigated for its antiproliferative effects against various cancer cell lines, indicating potential as an anticancer therapeutic .
- Anti-inflammatory Effects : Similar compounds have shown analgesic and anti-inflammatory activities, which may be relevant for pain management therapies .
Research Findings and Case Studies
Several studies have explored the biological activities of related compounds, providing insights into the potential effects of 2-Methyl-3-(1H-pyrrol-2-yl)-propionic acid.
Study on Analgesic and Anti-inflammatory Activity
A notable study investigated a structurally similar compound (compound 3g) in Wistar rats to evaluate its analgesic and anti-inflammatory properties. Key findings included:
- Significant analgesic effects in response to both thermal and chemical stimuli.
- Reduction in carrageenan-induced paw edema, indicating strong anti-inflammatory activity.
- Potential nephrotoxicity after prolonged administration was noted, highlighting the need for careful dosage considerations .
| Group | Phase | Mean ± SEM | p-value |
|---|---|---|---|
| Control | 1st | 70.17 ± 16.81 | - |
| Compound 3g (10 mg/kg) | 1st | 16.14 ± 2.58 | 0.023 |
| Metamizole | 1st | 23.83 ± 4.35 | 0.039 |
This table summarizes the significant differences in pain response between control and treated groups.
Applications in Medicine and Industry
The potential applications of 2-Methyl-3-(1H-pyrrol-2-yl)-propionic acid extend to:
Q & A
Q. What are the established synthetic routes for 2-methyl-3-(1H-pyrrol-2-yl)-propionic acid, and how are intermediates purified?
The synthesis of pyrrole-containing propionic acid derivatives typically involves multi-step reactions. For example, analogous compounds are synthesized via coupling reactions using reagents like DBU (1,8-diazabicycloundec-7-ene) in THF, followed by purification via flash chromatography. Reaction progress is monitored using TLC, and structural validation is performed via NMR (¹H/¹³C) and HRMS . Key steps include:
- Intermediate purification : Flash chromatography with silica gel and optimized solvent systems (e.g., ethyl acetate/hexane gradients).
- Reaction monitoring : TLC analysis at defined Rf values to confirm completion.
Q. How is the structural integrity of 2-methyl-3-(1H-pyrrol-2-yl)-propionic acid confirmed experimentally?
Structural characterization relies on:
- NMR spectroscopy : Distinct peaks for the pyrrole ring (δ 6.0–6.5 ppm for β-protons) and methyl/propionic acid groups (δ 1.2–2.5 ppm).
- HRMS : Exact mass matching the molecular formula (e.g., C₉H₁₁NO₂ requires m/z 165.0790 for [M+H]⁺) .
- X-ray crystallography (if applicable): Resolves stereochemistry and bond angles, though no direct data exists for this compound in the evidence.
Q. What are the recommended storage conditions to ensure compound stability?
While direct data is limited, analogous propionic acid derivatives require:
- Temperature : Storage at –20°C under inert atmosphere (N₂/Ar) to prevent oxidation.
- Moisture control : Desiccants in sealed containers to avoid hydrolysis of the acid group.
- Light protection : Amber vials to mitigate photodegradation of the pyrrole ring .
Advanced Research Questions
Q. How can reaction yields be optimized for the synthesis of 2-methyl-3-(1H-pyrrol-2-yl)-propionic acid?
Yield optimization strategies include:
- Catalyst screening : Testing bases like DBU vs. Et₃N for coupling efficiency .
- Solvent effects : Evaluating polar aprotic solvents (e.g., DMF, THF) for improved solubility of intermediates.
- Temperature gradients : Stepwise heating (e.g., 0°C → room temperature) to control exothermic reactions.
- Stoichiometric adjustments : Excess pyrrole derivatives to drive coupling reactions to completion .
Q. How should researchers address contradictory analytical data (e.g., NMR vs. HRMS)?
Discrepancies may arise from:
- Impurities : Co-eluting byproducts in HRMS; re-purify using preparative HPLC .
- Tautomerism : Pyrrole NH protons may exchange rapidly, broadening NMR signals. Use DMSO-d₆ to slow exchange for clearer spectra .
- Isotopic peaks : Verify HRMS isotopic patterns (e.g., ¹³C contributions) to distinguish from adducts .
Q. What methodologies are suitable for studying the biological activity of this compound?
While direct biological data is absent, related approaches include:
- Enzyme inhibition assays : Target enzymes with pyrrole-binding pockets (e.g., heme-containing proteins).
- Cellular uptake studies : Fluorescent labeling of the propionic acid moiety to track intracellular localization .
- SAR studies : Modifying the methyl or pyrrole groups to assess pharmacological activity .
Q. How can impurity profiles be rigorously analyzed during synthesis?
Pharmaceutical-grade impurity profiling involves:
- HPLC-MS : Detect trace impurities (e.g., methyl ester byproducts) using C18 columns and acetonitrile/water gradients .
- Spiking experiments : Compare retention times with known impurities (e.g., 3-(4-methoxyphenyl)pyrazole derivatives) .
- Forced degradation : Expose the compound to heat, light, or pH extremes to identify degradation pathways .
Q. What computational tools are available for modeling interactions of this compound?
- Docking simulations : Use software like AutoDock Vina to predict binding to pyrrole-recognizing receptors.
- DFT calculations : Optimize molecular geometry and calculate electrostatic potentials (e.g., using Gaussian09) .
- ADMET prediction : Tools like SwissADME estimate solubility (LogP ~1.5) and metabolic stability .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
